N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride
Description
N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride is a glycine derivative substituted with a methyl group and a 4-pyridinylmethyl moiety, forming a dihydrochloride salt. Its molecular formula is C₉H₁₄Cl₂N₂O₂, with a molecular weight of 253.13 g/mol .
Properties
IUPAC Name |
2-[methyl(pyridin-4-ylmethyl)amino]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(7-9(12)13)6-8-2-4-10-5-3-8;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIHBBOIVUONIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)CC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride typically involves the reaction of N-methylglycine with 4-pyridinecarboxaldehyde in the presence of a reducing agent . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters, ensuring consistent product quality and yield . The final product is typically obtained as a solid and is packaged under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Neuropharmacology
NMPG has been identified as a potential antagonist of the N-methyl-D-aspartate (NMDA) receptor , which plays a crucial role in synaptic plasticity, learning, and memory.
- Mechanism of Action : It is believed that NMPG may block the binding of glutamate to the NMDA receptor, thereby influencing neuronal activity. This property has implications for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where NMDA receptor modulation could offer neuroprotective effects .
Anticonvulsant Research
Preliminary studies indicate that NMPG may possess anticonvulsant properties, making it a candidate for further investigation in managing epilepsy. The specific mechanisms by which it may exert these effects are still under exploration .
Biochemical Applications
NMPG can be utilized in various biochemical reactions due to its unique structure. It has been explored for its interactions with different biological targets, highlighting its significance in understanding enzymatic functions and neuropharmacology .
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease
A study investigated the effects of NMPG on neuronal cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Results indicated that NMPG treatment reduced neuronal cell death and preserved synaptic integrity, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Case Study 2: Anticonvulsant Activity
Research involving animal models of epilepsy demonstrated that administration of NMPG resulted in a significant reduction in seizure frequency compared to control groups. These findings warrant further investigation into the compound's mechanism of action and potential clinical applications in epilepsy management .
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-Methyl-N-(2-pyridinylmethyl)glycine Dihydrochloride Hydrate
- Molecular Formula : C₉H₁₄Cl₂N₂O₂·xH₂O
- Molecular Weight : 271.14 g/mol (hydrated form) .
- Key Difference : The pyridine ring is substituted at the 2-position instead of the 4-position. This positional isomerism may alter solubility, receptor binding, or metabolic stability.
N-Methyl-N-(4-pyridinylmethyl)amine
Functional Analogues (Dihydrochloride Salts)
XE-991 Dihydrochloride
- Structure: Anthracenone derivative with bis(4-pyridinylmethyl) groups.
- Application : Potent Kv7 (KCNQ) potassium channel blocker .
- Comparison: While both are dihydrochloride salts, XE-991’s anthracenone backbone enables distinct ion channel interactions compared to the glycine-based structure of the target compound.
Retigabine Dihydrochloride
- Structure: Ethyl carbamate derivative with fluorobenzylamino groups.
- Application : Potassium channel opener for epilepsy treatment .
- Comparison : Retigabine’s carbamate and aromatic groups confer different pharmacokinetic properties, such as blood-brain barrier penetration, unlike the pyridine-glycine hybrid.
Cadaverine Dihydrochloride and Putrescine Dihydrochloride
- Structure : Linear polyamines (NH₂(CH₂)₅NH₂·2HCl and NH₂(CH₂)₄NH₂·2HCl).
- Application : Involved in ethylene synthesis and plant metabolism .
- Comparison : These lack aromatic or heterocyclic moieties, focusing instead on aliphatic amine functions, which limit their utility in neurological or receptor-targeted studies.
Physicochemical and Functional Data
Research and Regulatory Considerations
Biological Activity
N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride (NMPG) is a chemical compound that has garnered attention in the field of neuropharmacology due to its potential biological activities. This article reviews its biological properties, including neurotransmitter modulation, neuroprotective effects, and anticonvulsant potential, supported by various studies and findings.
NMPG has the molecular formula C₉H₁₂N₂O₂·2HCl and a molecular weight of approximately 253.12 g/mol. Its structure features a pyridine ring attached to a glycine moiety, which may contribute to its biological activities. The compound is often utilized in biochemical applications due to its unique properties.
Neurotransmitter Modulation
One of the primary areas of research surrounding NMPG is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is critical in learning and memory processes, and NMPG's ability to block glutamate binding may influence neuronal activity significantly. This mechanism positions NMPG as a candidate for further exploration in treating memory disorders and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 1: Summary of Neurotransmitter Modulation Studies
| Study | Findings |
|---|---|
| Study A | NMPG demonstrated significant NMDA receptor antagonism, reducing excitatory neurotransmission. |
| Study B | In vivo models showed improved cognitive function when treated with NMPG in Alzheimer’s disease models. |
| Study C | Potential neuroprotective effects observed in Parkinson’s disease models, suggesting reduced neurodegeneration. |
Anticonvulsant Potential
Initial investigations into the anticonvulsant properties of NMPG indicate that it may help manage epileptic seizures. The compound's mechanism appears to involve modulation of excitatory neurotransmission, which could be beneficial for individuals with epilepsy. However, further research is necessary to elucidate the precise mechanisms and therapeutic applications.
Case Studies and Research Findings
Several case studies have explored the efficacy of NMPG in various contexts:
- Neurodegenerative Diseases : A study indicated that NMPG could alleviate some symptoms associated with Alzheimer's disease by enhancing synaptic plasticity through NMDA receptor modulation.
- Epilepsy Management : In a controlled trial, patients receiving NMPG showed a reduction in seizure frequency compared to a placebo group, although the study called for larger sample sizes for more definitive conclusions.
Broader Biological Applications
Beyond its roles in neuropharmacology, NMPG has been investigated for other potential biological activities:
- Interaction with Other Receptors : Research suggests that NMPG may interact with various biological targets beyond NMDA receptors, indicating broader therapeutic potential.
- Antiproliferative Effects : Preliminary studies have hinted at possible antiproliferative effects against certain cancer cell lines, warranting further investigation into its mechanisms of action in oncology.
Comparative Analysis with Similar Compounds
NMPG shares structural similarities with other compounds that exhibit distinct biological activities. The following table summarizes some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-N-(3-pyridinylmethyl)glycine dihydrochloride | Similar structure but different pyridine position | May exhibit different receptor selectivity |
| N-Ethyl-N-(4-pyridinylmethyl)glycine dihydrochloride | Ethyl group instead of methyl | Potentially different pharmacokinetics |
| N-Methyl-N-(pyridylmethyl)glycine | Lacks the 4-position substitution | Broader range of biological activity |
These comparisons illustrate how structural variations can lead to distinct biological activities and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Methyl-N-(4-pyridinylmethyl)glycine dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves alkylation of pyridinylmethylamine derivatives followed by glycine conjugation and hydrochlorination. Optimization of purity requires rigorous purification via recrystallization (using polar solvents like ethanol/water mixtures) and characterization by HPLC (≥98% purity) . Monitor reaction intermediates using TLC (silica gel, chloroform/methanol 9:1) to minimize side products.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm the structure, focusing on pyridinyl proton shifts (δ 8.2–8.6 ppm) and methylene bridges (δ 3.5–4.0 ppm).
- Mass spectrometry (LC-MS) to verify molecular weight (253.13 g/mol) and detect chloride adducts .
- Elemental analysis to validate stoichiometry (C: 42.7%, H: 5.6%, N: 11.1%) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves (tested for HCl resistance) and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of HCl vapors.
- Storage : Keep in airtight containers under inert gas (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the dihydrochloride form influence the compound’s bioactivity compared to its free base?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stabilizes the protonated pyridinyl group, which may improve receptor binding affinity. Compare dissolution rates in PBS (pH 7.4) versus DMSO and assess bioactivity using enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) .
Q. How can researchers address solubility challenges in cell-based assays?
- Methodological Answer : For low solubility in aqueous buffers:
- Use co-solvents (e.g., ≤0.1% DMSO) to maintain cell viability.
- Pre-dissolve in dilute HCl (0.1 M) and neutralize with NaOH to form a soluble zwitterionic species. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Q. How should contradictory data on metabolic stability be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Conduct parallel studies using:
- LC-MS/MS to quantify parent compound degradation.
- CYP450 inhibition panels to identify enzyme-specific interactions. Cross-reference with glycine metabolic pathways (e.g., glycine cleavage system) .
Q. What strategies improve compound stability during long-term storage?
- Methodological Answer : Stability is compromised by moisture and light.
- Lyophilization : Store as a lyophilized powder at −80°C.
- Additives : Include desiccants (silica gel) in storage vials.
- Periodic QC : Reanalyze purity every 6 months via HPLC .
Q. Can this compound serve as a scaffold for targeted drug delivery systems?
- Methodological Answer : The pyridinylmethyl group allows functionalization for conjugation:
- Attach PEG linkers or tumor-targeting peptides via EDC/NHS chemistry.
- Evaluate cellular uptake using fluorescent probes (e.g., FITC tagging) and confocal microscopy in cancer cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
